N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide
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Overview
Description
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms It features a thiazolopyrimidine ring system linked to a benzamide group
Mechanism of Action
Target of Action
The primary targets of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide are currently unknown due to the lack of research on this specific compound .
Mode of Action
The interaction of This compound
Biochemical Pathways
The biochemical pathways affected by This compound and their downstream effects are currently unknown due to the lack of research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound and their impact on bioavailability are currently unknown due to the lack of research .
Result of Action
The molecular and cellular effects of the action of This compound are currently unknown due to the lack of research .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound is currently unknown due to the lack of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide typically involves the following steps:
Formation of Thiazolopyrimidine Ring: This step involves the cyclization of 6-substituted-2-thiouracils with substituted phenacyl halides under specific conditions.
Coupling with Benzamide: The thiazolopyrimidine intermediate is then coupled with 3,4-difluorobenzamide under appropriate conditions to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Scientific Research Applications
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide: Shares a similar thiazolopyrimidine core but differs in the attached functional groups.
Thiazolopyrimidine Derivatives: A broad class of compounds with varying substituents on the thiazolopyrimidine ring, exhibiting diverse biological activities.
Uniqueness
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide is unique due to the presence of the 3,4-difluorobenzamide moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O2S/c1-7-6-23-15-18-8(2)12(14(22)20(7)15)19-13(21)9-3-4-10(16)11(17)5-9/h3-6H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGAICMHFKHDKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=C(C=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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